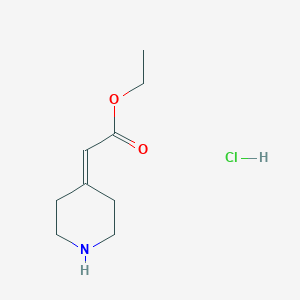

Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

Description

Structural Characterization and Nomenclature

Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride (CAS: 1638759-96-2) is a bicyclic piperidine derivative with the molecular formula $$ \text{C}9\text{H}{16}\text{ClNO}_2 $$ and a molecular weight of 205.68 g/mol. Its IUPAC name reflects the conjugated ethyl acetate group attached to the piperidin-4-ylidene core. The compound exhibits geometric isomerism due to the double bond between the piperidine ring and the acetate moiety, with the Z -isomer being the predominant form in synthetic preparations.

Key Structural Features:

- Piperidine Core : A six-membered heterocyclic amine with five methylene groups and one nitrogen atom.

- Conjugated System : The ethyl acetate group forms a planar, rigid structure through conjugation with the piperidine ring, enhancing binding affinity in pharmaceutical applications.

- Hydrochloride Salt : The protonation of the piperidine nitrogen by hydrochloric acid improves solubility and crystallinity.

Table 1: Structural and Spectral Data

Historical Context and Research Significance

Piperidine derivatives have been studied since the 19th century, with piperidine itself first isolated from black pepper alkaloids in 1850. This compound emerged as a synthetic intermediate in the late 20th century, particularly for kinase inhibitors and anticancer agents. Its rigid, conjugated structure allows selective interactions with biological targets, such as ATP-binding pockets in kinases, making it valuable in medicinal chemistry.

Key Research Milestones:

- Synthetic Advancements : Modern methods employ gold(I)- or palladium-catalyzed oxidative amination of alkenes for regioselective synthesis.

- Pharmaceutical Relevance : Patents highlight its use in quinoline-based inhibitors (e.g., mass number 502 derivatives).

- Spiropiperidine Synthesis : Polystyrene ferric catalysts enable efficient production of spiropiperidine variants for drug discovery.

Equation 1: Simplified Synthesis Pathway

$$

\text{Piperidin-4-one} + \text{Ethyl Acetoacetate} \xrightarrow{\text{HCl}} \text{this compound} \quad \text{}

$$

Hydrochloride Salt Formation and Chemical Stability

The hydrochloride salt form is critical for enhancing the compound’s physicochemical properties. Protonation of the piperidine nitrogen increases water solubility and stabilizes the crystalline structure, facilitating purification and storage.

Salt Formation Mechanism:

- Free Base Preparation : The neutral piperidine derivative is synthesized via condensation reactions.

- Acid Treatment : Reaction with hydrochloric acid yields the hydrochloride salt, as shown in Equation 2 :

$$

\text{Ethyl 2-(piperidin-4-ylidene)acetate} + \text{HCl} \rightarrow \text{Hydrochloride Salt} \quad \text{}

$$

Table 2: Stability and Solubility Profile

Properties

IUPAC Name |

ethyl 2-piperidin-4-ylideneacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h7,10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOPMGCFCDRODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-(piperidin-4-ylidene)acetate hydrochloride generally involves condensation reactions between piperidine derivatives and ethyl acetate or related esters under controlled conditions. The key synthetic approaches include:

Condensation of Piperidine with Ethyl Acetate : The classical method involves reacting piperidine with ethyl acetate in the presence of a catalyst, typically under acidic conditions, to facilitate the formation of the piperidin-4-ylidene moiety. The reaction is followed by treatment with hydrochloric acid to form the hydrochloride salt, enhancing the compound's stability and crystallinity.

Mannich-Type Reactions : Alternative synthetic routes employ Mannich reactions using piperidine derivatives, paraformaldehyde, and ethyl glyoxylate analogs. This approach allows for the formation of the piperidin-4-ylidene framework through amine-aldehyde-ester condensation, often yielding high purity products.

Catalysts and Solvents : Hydrochloric acid in ethanol is commonly used as a catalyst and solvent system, optimizing the reaction yield and facilitating subsequent salt formation. Other solvents such as tetrahydrofuran (THF) or ethanol/ether mixtures may be used for recrystallization and purification.

Industrial Scale Production : On an industrial scale, batch reactors with precise control over temperature, pressure, and pH are utilized to maximize yield and purity. Post-reaction purification steps include recrystallization and chromatographic techniques.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Piperidine + Ethyl Acetate | Acidic catalyst (HCl), reflux | Ethyl 2-(piperidin-4-ylidene)acetate | Formation of conjugated ester intermediate |

| 2 | Intermediate + HCl | Room temperature, stirring | This compound | Salt formation for stability and crystallinity |

| 3 | Purification | Recrystallization (ethanol/ether) | Pure hydrochloride salt | Enhances purity and facilitates handling |

Analytical Characterization During Preparation

To ensure the successful synthesis and purity of this compound, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR are used to confirm the presence of the piperidin-4-ylidene ring and the ester functional group, verifying the molecular structure.

Fourier Transform Infrared Spectroscopy (FT-IR) : Identifies characteristic carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and ammonium (N⁺–H) stretches around 2500 cm⁻¹, confirming ester and salt formation.

Melting Point Analysis : Typical melting points range from 172 to 175°C for similar piperidine carboxylates, serving as a purity indicator.

X-ray Crystallography : When crystalline samples are obtained, X-ray diffraction provides definitive structural confirmation and purity assessment.

Research Findings and Optimization

Yield Optimization : Reaction yields exceeding 85% have been reported under optimized conditions involving controlled temperature, solvent choice, and catalyst concentration.

Catalyst Selection : Hydrochloric acid in ethanol has been identified as the simplest and most effective catalyst for the condensation and salt formation steps.

Purification Strategies : Recrystallization from ethanol/ether mixtures is effective in removing impurities and obtaining a high-purity crystalline product.

Reaction Monitoring : Continuous monitoring by NMR and IR spectroscopy during synthesis allows for timely adjustments to reaction parameters, ensuring consistent product quality.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Piperidine, Ethyl Acetate |

| Reaction Type | Condensation, Mannich-type reaction |

| Catalyst | Hydrochloric acid (HCl) in ethanol |

| Reaction Conditions | Reflux or room temperature stirring, acidic medium |

| Salt Formation | Addition of HCl to form hydrochloride salt |

| Purification | Recrystallization from ethanol/ether |

| Yield | Typically >85% |

| Characterization Methods | NMR, FT-IR, Melting Point, X-ray Crystallography |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring is modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride has a wide range of applications across various scientific domains:

1. Chemistry

- Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Acts as a building block for the preparation of other chemical entities.

2. Biology

- Used to investigate the biological activities of piperidine derivatives, including their roles as enzyme inhibitors or receptor modulators.

- Assists in understanding the structure-activity relationships (SAR) within piperidine-based compounds.

3. Medicine

- Explored for potential therapeutic applications, particularly in developing new drugs for neurological disorders and cancer treatment.

- Investigated for its neuroprotective effects, suggesting possible applications in neurodegenerative diseases.

4. Industry

- Utilized in producing fine chemicals and as an intermediate in various industrial applications.

Biological Properties

The compound exhibits a range of biological activities:

1. Anticancer Activity

- Preliminary studies indicate that it may have antiproliferative effects against various cancer cell lines. For instance, related compounds have shown efficacy in inhibiting cell growth in pancreatic and breast cancer models.

2. Anti-inflammatory Properties

- Research suggests potential anti-inflammatory effects, possibly due to its ability to modulate pathways associated with inflammatory responses.

3. Neuroprotective Effects

- Some studies indicate that piperidine derivatives can exert neuroprotective effects, making them candidates for further investigation in models of neurodegenerative diseases.

Case Studies

- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines, showing significant inhibition of cell proliferation compared to controls.

- Neuroprotective Evaluation : Another investigation focused on neuroprotective properties where related compounds demonstrated reduced neuronal death under oxidative stress models.

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-4-ylidene)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Insights

Positional Isomerism : Ethyl 2-(piperidin-3-yl)acetate hydrochloride differs in the placement of the acetate group on the piperidine ring (position 3 vs. 4), altering electronic distribution and biological activity .

Ester Group Modifications : Replacing the ethyl ester with a methyl group (e.g., Methyl 2-(piperidin-4-yl)acetate hydrochloride) reduces molecular weight and enhances hydrophilicity, favoring aqueous solubility .

Substituent Effects : The addition of a 3-methyl group on the piperidine ring (e.g., Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl) improves metabolic stability by sterically hindering enzymatic degradation .

Fluorination : Fluorinated analogs like Ethyl 2-fluoro-2-(piperidin-4-ylidene)acetate HCl exhibit stronger hydrogen-bonding interactions, enhancing target affinity in kinase inhibitors .

Research and Patent Findings

- Pharmaceutical Applications: Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride derivatives are prevalent in patent literature as intermediates for quinoline-based kinase inhibitors. For example, N-(3-cyano-4-(octahydroindol-1-yl)quinolin-6-yl) derivatives show potent anticancer activity (mass number 502 ).

- Biological Performance: Compounds with piperidin-4-ylidene moieties demonstrate superior binding to ATP pockets of kinases compared to non-conjugated analogs, as evidenced by mass spectrometry and crystallographic data .

Biological Activity

Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the condensation of piperidine derivatives with ethyl acetate. The reaction conditions may include the use of acidic or basic catalysts to facilitate the formation of the desired product. Notably, variations in the synthesis process can lead to different biological activities, underscoring the importance of synthetic methodology in pharmacological outcomes.

Biological Properties

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may have antiproliferative effects against various cancer cell lines. For instance, compounds with similar piperidine structures have shown efficacy in inhibiting cell growth in pancreatic and breast cancer models .

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be attributed to its ability to modulate pathways associated with inflammatory responses. This aligns with findings on related piperidine derivatives that exhibit similar bioactivity profiles .

- Neuroprotective Effects : Some studies have suggested that piperidine derivatives can exert neuroprotective effects, making them candidates for further investigation in neurodegenerative disease models .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in various cellular processes including cell proliferation and survival .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial dysfunction and oxidative stress pathways, as observed in related studies involving piperidine analogs .

Case Studies

- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell proliferation compared to controls, suggesting potential for development as an anticancer agent .

- Neuroprotective Evaluation : Another investigation focused on neuroprotective properties, where related piperidine compounds demonstrated reduced neuronal death in models of oxidative stress. This highlights the need for further research into this compound's effects on neuronal health .

Comparative Biological Activity Table

Q & A

Q. Q1. What synthetic routes are commonly employed to prepare Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride?

A1. The compound is typically synthesized via Mannich-type reactions or condensation reactions involving piperidine derivatives and ethyl glyoxylate analogs. For example, highlights the use of paraformaldehyde and phenethylamine hydrochloride in Mannich reactions to generate structurally related piperidine hydrochlorides . Reaction optimization may involve adjusting solvents (e.g., ethanol, THF), catalysts (e.g., HCl for protonation), and purification via recrystallization from ethanol/ether mixtures. Yields often exceed 85% under controlled conditions.

Q. Q2. What analytical techniques are critical for characterizing this compound?

A2. Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the piperidin-4-ylidene moiety and ester functionality.

- FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N⁺–H, ~2500 cm⁻¹) stretches .

- X-ray crystallography (if crystalline) using programs like SHELXL for structural refinement .

- Melting point analysis (e.g., 172–175°C for similar piperidine carboxylates ).

Stability and Handling

Q. Q3. How should researchers ensure compound stability during storage?

A3. The hydrochloride salt is hygroscopic and light-sensitive. Store in airtight containers under inert gas (N₂/Ar) at –20°C. emphasizes avoiding moisture and heat, as decomposition can occur via ester hydrolysis or piperidine ring oxidation . Pre-experiment stability tests (e.g., TLC/HPLC monitoring over 24–48 hours) are recommended.

Advanced Analytical Method Development

Q. Q4. How can HPLC and TLC-densitometry be optimized for quantifying this compound in complex mixtures?

A4.

- HPLC : Use a C18 column with a mobile phase of acetonitrile:buffer (pH 3.0, phosphate) in gradient mode (70:30 to 90:10). Detection at 210–230 nm (amide/ester chromophores). Method validation should include linearity (1–100 µg/mL), LOD/LOQ (<1 µg/mL), and recovery (>95%) .

- TLC-densitometry : Employ silica gel 60 F₂₅₄ plates with chloroform:methanol:ammonia (8:2:0.1) for separation. Quantify via UV absorbance at 254 nm, ensuring Rf ~0.5–0.7 .

Q. Q5. How do computational methods aid in understanding its reactivity?

A5. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution, revealing nucleophilic sites at the piperidine nitrogen and electrophilic regions at the ester carbonyl. Molecular docking (AutoDock Vina) can model interactions with biological targets, such as histamine receptors, based on structural analogs like Desloratadine .

Data Contradictions and Troubleshooting

Q. Q6. How to resolve discrepancies in reported melting points or spectral data?

A6. Variations often arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and re-analyze.

- Hydration state : Confirm via Karl Fischer titration or TGA.

- Impurities : Purify via column chromatography (silica gel, ethyl acetate:hexane) and re-characterize .

Q. Q7. Why might synthetic yields vary between laboratories?

A7. Critical factors include:

- Reaction atmosphere : Moisture or oxygen can deactivate acid catalysts.

- Purification efficiency : Use of preparative HPLC vs. standard recrystallization impacts yield.

- Starting material quality : Impurities in piperidine precursors (e.g., oxidation products) require pre-synthesis NMR validation .

Biological Relevance and Applications

Q. Q8. What preclinical applications are explored for this compound?

A8. It serves as a building block for antihistamines (e.g., Desloratadine derivatives ) and kinase inhibitors. In vitro assays (e.g., MTT for cytotoxicity ) assess its therapeutic potential. Structural analogs show activity against H1 receptors, suggesting utility in allergy drug development .

Advanced Structural Analysis

Q. Q9. How does X-ray crystallography resolve ambiguities in tautomeric forms?

A9. The piperidin-4-ylidene group can exhibit keto-enol tautomerism. Single-crystal X-ray analysis (using SHELX ) unambiguously assigns the dominant tautomer by locating hydrogen atoms and measuring bond lengths (e.g., C=O vs. C–O).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.